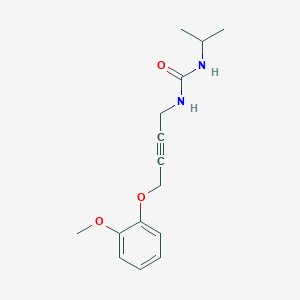

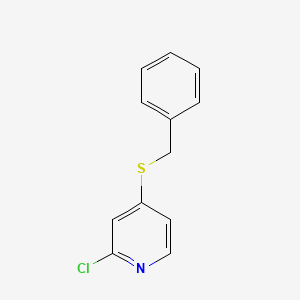

![molecular formula C18H12ClF3N2OS2 B2567473 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide CAS No. 338957-63-4](/img/structure/B2567473.png)

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide” is a chemical compound with the molecular formula C18H12ClF3N2OS2 .

Synthesis Analysis

The synthesis of a similar compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been reported. The reaction involved heating a solution of 4-(4-chlorophenyl) thiazol-2-amine in dry toluene, to which K2CO3 and chloroacetyl chloride were added .Molecular Structure Analysis

The molecular structure of a similar compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been analyzed. The chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring .Scientific Research Applications

Thiophene Analogues and Carcinogenicity

A study on thiophene analogues of carcinogens benzidine and 4-aminobiphenyl synthesized compounds, including N-(5-phenylthiophen-2-yl)acetamide, evaluated their potential carcinogenicity in vitro, indicating potential carcinogenicity but casting doubt upon their capability to elicit tumors in vivo due to their chemical and biological behavior (Ashby et al., 1978).

Sulfonamides and Drug Development

Sulfonamides, including compounds with structural similarities to the queried chemical, have a wide range of applications in drug development, acting as inhibitors and having significant antitumor activity. This review highlights the continuous need for novel sulfonamides targeting specific biological activities (Carta et al., 2012).

Advanced Oxidation Processes

The degradation of acetaminophen by advanced oxidation processes (AOPs) provides insight into the fate of pharmaceutical compounds in the environment, including pathways, by-products, and biotoxicity. This could inform the environmental impact and degradation mechanisms of similar compounds (Qutob et al., 2022).

Removal of Organic Pollutants

A review focusing on the removal of sulfamethoxazole from aqueous solutions using cleaner techniques highlights the importance of developing sustainable technologies for the removal of toxic contaminants. This research could be relevant for assessing the environmental persistence and removal strategies for similar complex molecules (Prasannamedha et al., 2020).

Biological Effects of Acetamide and Derivatives

Investigations into the biological effects of acetamide, formamide, and their derivatives, including toxicity reviews, provide a basis for understanding the biological impact of structurally related compounds. This could offer insights into potential uses or risks associated with similar chemicals (Kennedy, 2001).

Mechanism of Action

While the specific mechanism of action for “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide” is not available, it’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their potential as anticancer agents. They are thought to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .

Future Directions

The future directions of research on “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide” and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, the development of new synthetic methods and the study of their biological activities could be areas of interest .

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N2OS2/c19-13-6-4-11(5-7-13)15-9-27-17(23-15)24-16(25)10-26-14-3-1-2-12(8-14)18(20,21)22/h1-9H,10H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNDPIOJBVPZQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

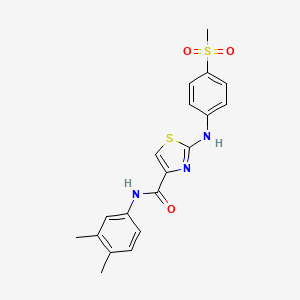

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2567390.png)

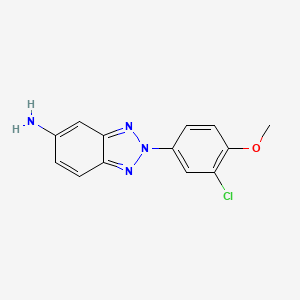

![3-(2,3-Dimethylphenyl)-2-[(Z)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]quinazolin-4-one](/img/structure/B2567392.png)

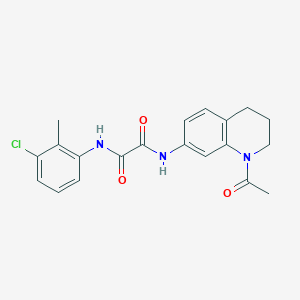

![N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2567394.png)

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2567396.png)

![N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide](/img/structure/B2567398.png)

![methyl 4-[[2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]amino]benzoate](/img/structure/B2567405.png)

![2-(1H-indol-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2567407.png)

![6-Ethylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2567411.png)